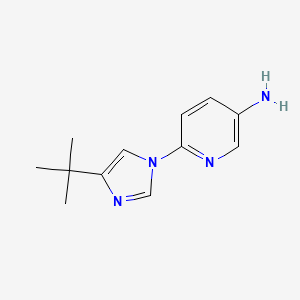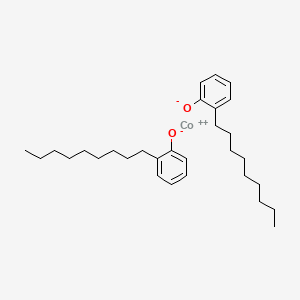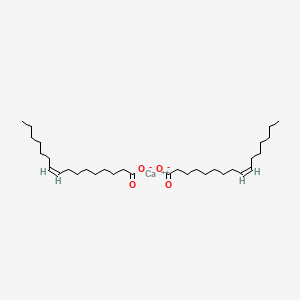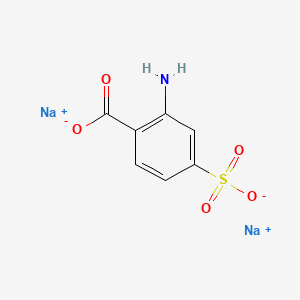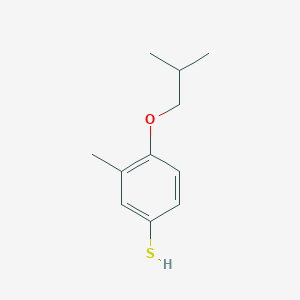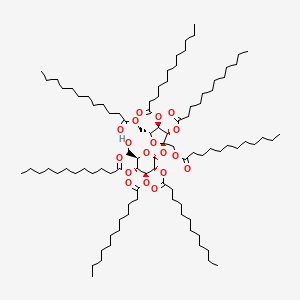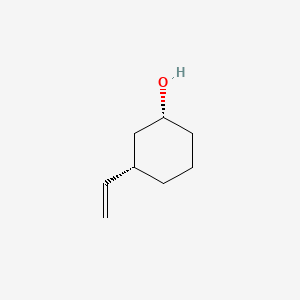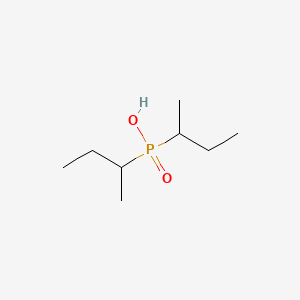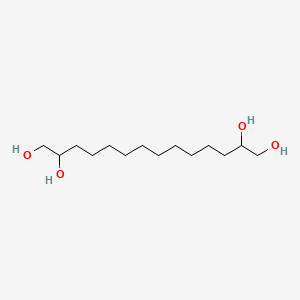
Tetradecane-1,2,13,14-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecane-1,2,13,14-tetrol is an organic compound with the molecular formula C14H30O4 It is a type of polyol, specifically a tetrol, which means it contains four hydroxyl groups (-OH) attached to a tetradecane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetradecane-1,2,13,14-tetrol can be synthesized through several methods. One common approach involves the hydroxylation of tetradecane using strong oxidizing agents. The reaction typically requires controlled conditions to ensure selective hydroxylation at the desired positions. Catalysts such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also include purification steps such as distillation or crystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Tetradecane-1,2,13,14-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium dichromate (K2Cr2O7).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Tetradecane-1,2,13,14-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which tetradecane-1,2,13,14-tetrol exerts its effects depends on its interactions with molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This can affect various biochemical pathways and processes, making it a valuable compound for research and development.
Comparación Con Compuestos Similares
Similar Compounds
Tetradecane: A hydrocarbon with the formula C14H30, lacking hydroxyl groups.
1,2,13,14-Tetradecanetetrol: A similar polyol with hydroxyl groups at different positions.
Hexadecane-1,2,15,16-tetrol: Another polyol with a longer carbon chain.
Uniqueness
Tetradecane-1,2,13,14-tetrol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful for certain applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
85866-10-0 |
|---|---|
Fórmula molecular |
C14H30O4 |
Peso molecular |
262.39 g/mol |
Nombre IUPAC |
tetradecane-1,2,13,14-tetrol |
InChI |
InChI=1S/C14H30O4/c15-11-13(17)9-7-5-3-1-2-4-6-8-10-14(18)12-16/h13-18H,1-12H2 |
Clave InChI |
SHSYIUNPNAKBKC-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCC(CO)O)CCCCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




